3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
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Overview
Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves the cycloaddition reactions and subsequent modifications to introduce various functional groups. One approach for synthesizing triazole derivatives includes the reaction of ethyl bromoacetate with thiosemicarbazones, followed by cyclization to form 2,3-dihydrothiazole derivatives, showcasing the versatility of triazole synthesis methods (Ghanbari Pirbasti et al., 2016). Another method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1-sulfonyl-1,2,3-triazoles, highlighting the utility of this reaction in accessing triazole structures with sulfonyl substituents (Zibinsky & Fokin, 2013).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives, including X-ray diffraction techniques, reveals strong intermolecular hydrogen bonding patterns, which contribute to their stability and potential interactions. For instance, the crystal structures of certain triazole derivatives show non-planar arrangements and intermolecular interactions, such as hydrogen bonding and N–O···π interactions, which are crucial for understanding their chemical behavior and reactivity (Boechat et al., 2016).
Chemical Reactions and Properties
Triazole compounds undergo a variety of chemical reactions, including cycloadditions and transannulations, enabling the synthesis of diverse structures. For example, the radical allylation of 5-fluoroalkylated 1H-1,2,3-triazoles leads to bicyclic gem-difluorinated derivatives through intramolecular [4 + 2] cycloaddition reactions, demonstrating the reactivity and functionalization potential of triazole rings (Peng et al., 2023).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structures and substituents. Investigations into the crystalline and molecular structures of triazole derivatives provide insights into their physical characteristics, including molecular geometry and electron density distribution, which are essential for understanding their stability and solubility (Boechat et al., 2010).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as reactivity towards different reagents and conditions, are central to their applications in organic synthesis and potential pharmaceutical uses. The behavior of triazole rings in cycloaddition reactions, their ability to form hydrogen bonds, and their reactions under various catalytic conditions are critical for designing new compounds and understanding their mechanisms of action (Lei et al., 2015).
Scientific Research Applications
Synthesis and Transformations
A study by Vasin et al. (2014) explores the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene. This research highlights the versatility of sulfonyl-substituted compounds in undergoing various transformations, leading to different heterocyclic structures under specific conditions, which could be analogous to applications for the compound (Vasin, Masterova, Razin, & Somov, 2014).
Biological Activities
Another study by Sahin et al. (2012) discusses the design and synthesis of azole derivatives as potential antimicrobial agents. This research involves the treatment of triazole derivatives with sulfonyl halides to produce corresponding sulfonamides, highlighting the potential of sulfonyl-substituted triazoles in antimicrobial applications. Such findings suggest the chemical compound of interest might also exhibit biological activities worth exploring in drug discovery or antimicrobial research (Sahin, Bayrak, Demirbaş, Demirbas, & Alpay‐Karaoglu, 2012).
Potential Applications in Material Science
The work of Allin et al. (2005) on synthetic applications of aryl radical building blocks for cyclisation onto azoles to synthesise tri- and tetra-cyclic heterocycles suggests potential material science applications. This study demonstrates the use of azoles for the synthesis of complex heterocyclic structures, which could be relevant for the development of novel materials or chemical sensors based on the structure of the compound (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Antioxidant Properties
Research by Ghanbari Pirbasti et al. (2016) on the synthesis and evaluation of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives as potent antioxidant agents highlights the antioxidant properties of structurally similar compounds. This indicates the potential for the compound of interest to be explored for its antioxidant capacities, contributing to research in oxidative stress-related diseases or in the development of protective agents (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclopropyl-5-[2-(4-methylphenyl)sulfonylethyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-11-2-6-13(7-3-11)25(23,24)9-8-14-20-15(12-4-5-12)21-22(14)10-16(17,18)19/h2-3,6-7,12H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHKZEFRTSUFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=NC(=NN2CC(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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